1-(4-Chlorophenyl)-4-hexylpiperazine
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Overview
Description
1-(4-Chlorophenyl)-4-hexylpiperazine is a chemical compound that belongs to the piperazine family It is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further substituted with a hexyl chain
Mechanism of Action
Target of Action
Similar compounds such as pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Another compound, ® (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives, has shown significant effects on both allergic asthma and allergic itching .
Mode of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Related compounds like paclobutrazol have been found to mediate changes in the levels of important plant hormones including the gibberellins (gas), abscisic acid (aba), and cytokinins (ck) .
Pharmacokinetics
A similar compound was evaluated for its drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , and significant effects on both allergic asthma and allergic itching .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-4-hexylpiperazine can be achieved through several routes. One common method involves the reaction of 1-(4-chlorophenyl)piperazine with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-4-hexylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, allowing for the introduction of various substituents. Common reagents for these reactions include alkyl halides and sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-4-hexylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interaction with various receptors and enzymes.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4-hexylpiperazine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)piperazine: This compound lacks the hexyl chain and has different pharmacological properties.
4-Hexylpiperazine: This compound lacks the chlorophenyl group and has different chemical reactivity and biological activity.
1-(4-Chlorophenyl)-4-phenylpiperazine: This compound has a phenyl group instead of a hexyl chain, leading to different interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-hexylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2/c1-2-3-4-5-10-18-11-13-19(14-12-18)16-8-6-15(17)7-9-16/h6-9H,2-5,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGOTXGIBDXYQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCN(CC1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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